molecular formula C9H7NO4 B1263922 D-Dopachrome CAS No. 203000-17-3

D-Dopachrome

Cat. No. B1263922
M. Wt: 193.16 g/mol
InChI Key: VJNCICVKUHKIIV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895037B2

Procedure details

TRP-2 catalyzes the tautomerization of DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). In the absence of TRP-2, DOPAchrome undergoes a spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2[C:4](=[CH:5][C:6]([C:8]([CH:10]=2)=[O:9])=[O:7])[NH:3][CH:2]1C(O)=O.OC1C=C2C(=CC=1O)NC(C(O)=O)=C2>>[OH:9][C:8]1[CH:10]=[C:11]2[C:4](=[CH:5][C:6]=1[OH:7])[NH:3][CH:2]=[CH:1]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=C(NC2=CC1O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.